Fenoprofen Calcium hydrate

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles. LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN. |

|---|---|

CAS-Nummer |

71720-56-4 |

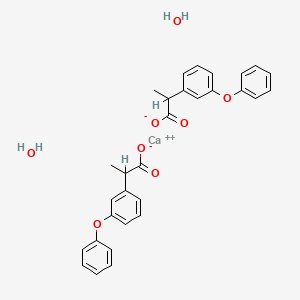

Molekularformel |

C30H30CaO8 |

Molekulargewicht |

558.6 g/mol |

IUPAC-Name |

calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate |

InChI |

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |

InChI-Schlüssel |

LZPBLUATTGKZBH-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |

Aussehen |

Solid powder |

Siedepunkt |

168-171 °C @ 0.11 MM HG |

Color/Form |

VISCOUS OIL |

melting_point |

168-171 |

Andere CAS-Nummern |

71720-56-4 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

31879-05-7 (Parent) 29679-58-1 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Slight (calcium salt) 8.11e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fenoprofen Calcium Hydrate: A Technical Deep-Dive into Cyclooxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) from the propionic acid class, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with fenoprofen calcium hydrate's interaction with COX-1 and COX-2. A comprehensive understanding of these interactions is crucial for its application in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][4]

Introduction

This compound is a well-established NSAID used for the management of pain and inflammation.[5][6] Its primary mechanism of action is the inhibition of prostaglandin synthesis, which is achieved by blocking the activity of the cyclooxygenase (COX) enzymes.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[1] Fenoprofen non-selectively inhibits both isoforms.[1][4]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate |

| Molecular Formula | C30H30CaO8 |

| Molecular Weight | 558.65 g/mol |

| CAS Number | 71720-56-4 |

| Physical State | Solid |

Mechanism of Action: Cyclooxygenase Inhibition

Fenoprofen's therapeutic effects, including its anti-inflammatory, analgesic, and antipyretic properties, are attributed to its inhibition of both COX-1 and COX-2 enzymes.[2][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The inhibition of COX enzymes by fenoprofen occurs within the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by either the cyclooxygenase or lipoxygenase pathways. The COX pathway, the target of fenoprofen, leads to the production of various prostaglandins that are involved in both physiological and pathological processes.

Quantitative Data on Cyclooxygenase Inhibition

| Enzyme | IC50 (µM) | Source |

| COX-1 (Bovine) | 4.01 | Drug Central[9] |

| COX-2 | Data not available |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for COX Inhibition Assays

The following is a generalized protocol for an in vitro colorimetric COX inhibition assay, which can be adapted to determine the IC50 values of fenoprofen for both COX-1 and COX-2. This method measures the peroxidase activity of the COX enzyme.

Materials and Reagents

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (Cofactor)

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic Acid (Substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Chromogenic substrate)

-

This compound

-

96-well microplate

-

Microplate reader

Experimental Workflow

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare all solutions as required by the specific assay kit or protocol.

-

Create a series of dilutions of this compound in the assay buffer.

-

-

Assay Plate Setup:

-

To appropriate wells of a 96-well plate, add the assay buffer, hemin solution, and either the COX-1 or COX-2 enzyme solution.

-

Add the various dilutions of fenoprofen to the inhibitor wells.

-

Add buffer in place of the inhibitor for the 100% activity control wells.

-

Prepare background wells containing all components except the enzyme.

-

-

Pre-incubation:

-

Gently mix the contents of the plate and incubate at 25°C for 10 minutes.

-

-

Reaction Initiation:

-

Add the TMPD solution to all wells.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 590 nm using a microplate reader. Kinetic readings are often preferred.

-

-

Data Analysis:

-

Subtract the background absorbance from all other readings.

-

Calculate the percentage of COX inhibition for each concentration of fenoprofen compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the fenoprofen concentration and use non-linear regression analysis to determine the IC50 value.

-

Pharmacokinetics

Fenoprofen calcium is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[10] It has a relatively short half-life of approximately 3 hours.[7] The drug is extensively metabolized in the liver, and about 90% is excreted in the urine.[7]

Clinical Significance and Therapeutic Applications

The inhibition of COX enzymes by fenoprofen leads to a reduction in the synthesis of prostaglandins that mediate inflammation, pain, and fever. This makes it an effective treatment for the symptoms of rheumatoid arthritis and osteoarthritis.[1][4]

Conclusion

This compound is a non-selective COX inhibitor that effectively reduces the production of prostaglandins, thereby providing relief from pain and inflammation. The quantitative data on its inhibitory activity and the detailed understanding of the experimental protocols for its evaluation are essential for both basic research and clinical applications. Further studies to determine a precise and comparative IC50 value for fenoprofen against COX-2 under standardized conditions would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenoprofen calcium dihydrate | COX | TargetMol [targetmol.com]

- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential effects of inhibition of isoforms of cyclooxygenase (COX-1, COX-2) in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Fenoprofen Calcium hydrate, a widely used non-steroidal anti-inflammatory drug (NSAID). The document details a green synthetic approach, comprehensive characterization methodologies, and the drug's mechanism of action, presented with clarity for researchers and professionals in drug development.

Introduction to this compound

Fenoprofen is a propionic acid derivative that functions as an analgesic and anti-inflammatory agent.[1] Its calcium salt, specifically the dihydrate form (C₃₀H₃₀CaO₈), is utilized for managing mild to moderate pain and alleviating symptoms of arthritis.[2] Fenoprofen exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain signaling.[1][3] It is a non-selective inhibitor of both COX-1 and COX-2.[3]

Synthesis of this compound

Several synthetic routes for Fenoprofen Calcium have been developed. This guide focuses on a modern, environmentally friendly "green" synthesis method that avoids the use of organic solvents in the final salt formation step.

Green Synthesis Approach

A recent advancement in the synthesis of Fenoprofen Calcium dihydrate involves a single-step salt formation process using calcium carbonate in an aqueous medium.[4] This method is noted for being scalable, economical, and eco-friendly compared to prior art that often utilized organic solvents like ethanol or acetone with calcium salts such as calcium chloride or calcium hydroxide.[4]

The overall synthesis can be visualized as a multi-step process culminating in the final salt formation. A generalized synthetic pathway is outlined below.

Experimental Protocol: Green Synthesis of Fenoprofen Calcium Dihydrate

This protocol is adapted from a scalable and environmentally friendly method.[4]

Materials:

-

Fenoprofen (free acid)

-

Calcium Carbonate (CaCO₃)

-

Deionized Water

-

Ethyl acetate

-

6N Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge Fenoprofen (free acid) and deionized water.

-

Addition of Calcium Carbonate: Slowly add Calcium Carbonate to the slurry under stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC, starting material should be NMT 2.0%).[4]

-

Work-up:

-

Cool the reaction mass to room temperature.

-

Adjust the pH to 2 with 6N Hydrochloric Acid.

-

Extract the acidic mass with Ethyl acetate (3x volume).

-

Combine the organic layers and wash with saturated brine solution.

-

-

Isolation:

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

-

-

Final Product: The resulting product is Fenoprofen Calcium Dihydrate, with an expected purity of NLT 99.0%.[4]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and crystalline structure of the synthesized this compound.

Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3367 | O-H stretching (hydrated water) |

| ~3065, ~3039 | Aromatic C-H stretching |

| ~1557 | Asymmetric and symmetric stretching of -O-C=O |

| ~1163, ~1071 | C-O-C asymmetric ether stretching |

| 933-696 | Aromatic out-of-plane bending |

Table 1: Key IR absorption bands for Fenoprofen Calcium Dihydrate.[5]

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (DMSO-d₆, δ ppm):

-

~1.3 (d): -CH₃ protons

-

~3.6 (q): -CH proton

-

6.8-7.4 (m): Aromatic protons

¹³C NMR (DMSO-d₆, δ ppm):

-

~26.38: -CH₃

-

~58.11: -CH

-

116.86 - 157.43: Aromatic and carboxyl carbons

Table 2: Approximate ¹H and ¹³C NMR chemical shifts for Fenoprofen.[4]

Mass spectrometry is used to determine the molecular weight of the compound. For Fenoprofen, the molecular ion peak would be observed at m/z corresponding to its molecular weight (242.27 g/mol for the free acid).[1]

Chromatographic Analysis

Reverse-phase HPLC is a standard method for determining the purity of Fenoprofen Calcium and quantifying any related substances or impurities.

| Parameter | Condition |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of Acetonitrile, Water, and an acid (e.g., Acetic or Phosphoric acid)[6][7] |

| Flow Rate | ~1.5 - 2.0 mL/min[6] |

| Detection | UV at ~270-272 nm[6][7][8] |

| Column Temperature | ~30°C[7] |

Table 3: Typical HPLC parameters for Fenoprofen Calcium analysis.

Crystallographic and Thermal Analysis

PXRD is a crucial technique to confirm the crystalline form of the dihydrate.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 9.28 | 9.52 | 100 |

| 14.04 | 6.30 | 35 |

| 15.54 | 5.70 | 25 |

| 18.62 | 4.76 | 40 |

| 20.68 | 4.29 | 30 |

Table 4: Principal peaks in the X-ray powder diffraction pattern of (±)-Fenoprofen Calcium Dihydrate.[9]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior, including the dehydration process of the hydrate.[10]

Experimental Protocols for Characterization

Preparation of Solutions:

-

Mobile Phase: Prepare the mobile phase as a degassed mixture of acetonitrile, water, and phosphoric acid (e.g., 50:49.6:0.4).[6]

-

Diluting Solution: Prepare a mixture of methanol and water (e.g., 70:30).[6]

-

Standard Solution: Accurately weigh and dissolve USP Fenoprofen Calcium RS in the diluting solution to obtain a known concentration (e.g., ~0.7 mg/mL).[6]

-

Assay Preparation: Accurately weigh about 70 mg of the synthesized Fenoprofen Calcium, transfer to a 100-mL volumetric flask, add 0.5 mL of 0.5 N HCl and 2 mL of acetone to dissolve, then dilute to volume with the diluting solution.[6]

Chromatographic Procedure:

-

Set up the HPLC system according to the parameters in Table 3.

-

Inject equal volumes (e.g., 20 µL) of the Standard and Assay preparations into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

Calculate the purity based on the peak area of Fenoprofen in the Assay preparation relative to the Standard preparation.

Mechanism of Action

Fenoprofen's therapeutic effect stems from its inhibition of prostaglandin synthesis.[11] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3]

By non-selectively inhibiting both COX-1 and COX-2, Fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain.[3] The inhibition of COX-1 is also associated with potential gastrointestinal side effects.[3]

Conclusion

This guide has detailed a modern, green synthetic route for this compound and outlined a comprehensive analytical strategy for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the development and analysis of this important NSAID. The use of scalable, eco-friendly synthesis and robust characterization techniques ensures the production of high-quality active pharmaceutical ingredients.

References

- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. researchgate.net [researchgate.net]

- 8. jpionline.org [jpionline.org]

- 9. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Fenoprofen Calcium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure of Fenoprofen Calcium dihydrate, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solid-state properties is critical for drug development, formulation, stability, and bioavailability. This document synthesizes crystallographic data, experimental methodologies, and structural details to serve as a key resource for professionals in the pharmaceutical sciences.

Crystallographic Data Summary

The crystal structure of racemic (±)-Fenoprofen Calcium dihydrate has been elucidated primarily through single-crystal and powder X-ray diffraction techniques. The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the tables below for easy reference and comparison.

Table 1: Unit Cell Parameters for Fenoprofen Calcium Dihydrate

| Parameter | Value (Room Temperature)[1] | Value (-100 °C)[1] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 19.018 | Not explicitly stated |

| b (Å) | 7.738 | Not explicitly stated |

| c (Å) | 19.472 | Not explicitly stated |

| β (°) | 91.66 | Not explicitly stated |

| Z (formula units/cell) | 4 | 4 |

Table 2: Coordination Environment of the Calcium Ion

| Coordinated Atom | Number of Bonds | Description |

| Oxygen (from water) | 2 | Two coordinating oxygens are provided by two water molecules.[2][3] |

| Oxygen (from carboxylate) | 4 | Four oxygens are provided by the carboxylate groups of four separate fenoprofen anions.[2][3] |

| Total Coordination | 6 | Each calcium ion is coordinated to a total of six oxygen atoms.[2][3] |

Experimental Protocols

The determination of the crystal structure and physicochemical properties of Fenoprofen Calcium dihydrate involves a multi-technique approach. The following sections detail the methodologies employed.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive three-dimensional arrangement of atoms in the crystal lattice was determined using single-crystal X-ray diffraction.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of Fenoprofen Calcium in an appropriate solvent system. While specific solvent systems are not detailed in the provided literature, this is a standard method.

-

Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., -100 °C) to minimize thermal vibrations of the atoms.[1] Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to best fit the experimental data. This process yields the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline material, confirm phase purity, and determine unit cell parameters at different conditions (e.g., room temperature).

-

Sample Preparation: A finely ground powder of Fenoprofen Calcium dihydrate is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The diffractogram for crystalline fenoprofen calcium dihydrate shows its strongest diffraction peak as a split peak centered around 6.3° 2θ, with other peaks at 19.8° and 20.5° 2θ.[4][5]

-

Data Analysis: The resulting powder pattern is indexed to determine the unit cell parameters.[1] Rietveld refinement can be used to refine the crystal structure against the powder diffraction data.[1]

Thermal Analysis

Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the dehydration and hydration behavior of the material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions, such as dehydration.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to quantify the loss of water molecules upon heating. The activation energy for dehydration has been determined to be 309 kJ/mol in the 50-60 °C range and 123 kJ/mol in the 60-80 °C range, suggesting two distinct environments for the water molecules in the crystal lattice.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of the crystal structure of Fenoprofen Calcium dihydrate.

Structural Insights and Implications

The crystal structure reveals that the calcium ion acts as a bridge, coordinated by carboxylate groups from four different fenoprofen anions and two water molecules.[2][3] This intricate network of interactions defines the packing of the molecules in the crystal lattice. The presence of two distinct water molecule environments, as suggested by thermal analysis, is a key feature of the dihydrate form.[2][3] One water molecule is situated in a more polar region between carboxylate groups, while the other resides in a less polar environment.[2] This has implications for the dehydration process, which occurs in a stepwise manner.

Understanding the crystal structure of Fenoprofen Calcium dihydrate is paramount for controlling its physical properties. Factors such as crystal habit, particle size, and crystalline form can significantly impact the dissolution rate and, consequently, the bioavailability of the drug product. Furthermore, knowledge of the hydrated and anhydrous forms is crucial for developing stable formulations and predicting their behavior under various storage conditions. The generation of hollow crystals of Fenoprofen Calcium dihydrate has been shown to increase the dissolution rate, highlighting the importance of crystal engineering in optimizing drug delivery.[6]

References

- 1. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effect of Polymers on the Physicochemical Properties and Biological Performance of Fenoprofen Calcium Dihydrate-Triacetyl-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical methods.

Chemical and Physical Properties

This compound is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid. It is a white crystalline powder. The dihydrate form is commonly used in pharmaceutical formulations for the management of mild to moderate pain and for the relief of symptoms associated with rheumatoid arthritis and osteoarthritis.[1]

Below is a summary of its key chemical and physical properties:

| Property | Value | References |

| Chemical Name | α-methyl-3-phenoxy-benzeneacetic acid, calcium salt, dihydrate | |

| Molecular Formula | C₃₀H₂₆CaO₆·2H₂O (Dihydrate) | |

| C₁₅H₁₃O₃ · 1/2Ca [H₂O] | ||

| C₃₀H₃₀CaO₈ | [2] | |

| Molecular Weight | 558.65 g/mol (Dihydrate) | |

| 279.3 g/mol | ||

| 522.60 g/mol | [3] | |

| CAS Number | 71720-56-4 | |

| Melting Point | >94°C (decomposes) | [2] |

| pKa | 4.5 at 25°C | |

| Solubility | DMF: 33 mg/mL | |

| DMSO: 33 mg/mL | ||

| DMSO:PBS (pH 7.2) (1:8): 0.11 mg/mL | ||

| Ethanol: Soluble | [4] | |

| Water: Slightly soluble |

Mechanism of Action

Fenoprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX enzymes, fenoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1]

Stability Profile

The stability of this compound has been evaluated through forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

| Stress Condition | Observations | References |

| Acid Hydrolysis | No significant degradation observed. | [6][7] |

| Base Hydrolysis | No significant degradation observed. | [6][7] |

| Oxidative | Degradation was observed. | [6][7] |

| Thermal | No significant degradation observed. | [6][7] |

| Photolytic | No significant degradation observed in the solid state. Photodegradation products of other profens have been identified. | [3][6][7] |

| Humidity | Hygroscopic. Dehydration of the dihydrate to a monohydrate can occur. | [2][8] |

Degradation Pathways

While this compound is relatively stable, degradation can occur under specific conditions.

-

Oxidative Degradation: The primary degradation pathway appears to be oxidation. While specific degradation products for fenoprofen are not extensively detailed in the reviewed literature, studies on similar profens like ketoprofen and ibuprofen suggest that oxidation can lead to the formation of hydroxylated derivatives and cleavage of the propionic acid side chain.[2][9]

-

Photodegradation: Although solid-state fenoprofen is largely photostable, solutions of other NSAIDs have been shown to degrade upon exposure to light, often through decarboxylation and oxidation, forming various photoproducts.[3][10][11]

-

Dehydration: The dihydrate form can lose water molecules upon heating, a process that has been studied using thermal analysis techniques.[8] This dehydration can impact the physical properties of the API.

Storage and Handling

Based on its stability profile, the following storage and handling recommendations are advised:

-

Store in a well-ventilated, dry place in a tightly sealed container.[12]

-

Protect from light.

-

For solutions, especially in solvents like DMSO, it is recommended to store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage and to use fresh DMSO due to its hygroscopic nature.[12][13]

Experimental Protocols

Accurate and precise analytical methods are crucial for the quality control of this compound. Stability-indicating methods are particularly important to separate the intact drug from any potential degradation products.

Stability-Indicating HPLC/UPLC Method

A validated stability-indicating method is essential for assay and impurity determination. The following protocol is a composite based on several published methods.[6][7][14]

References

- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenoprofen: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpionline.org [jpionline.org]

- 5. Analgesic - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aquatic photolysis of ketoprofen generates products with photosensitizing activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]

In Vitro Activity of Fenoprofen Calcium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the in vitro activity of its hydrated calcium salt form, Fenoprofen Calcium hydrate. The information presented herein is intended to support research, discovery, and development efforts within the scientific and pharmaceutical communities.

Core Mechanisms of Action

This compound exerts its effects through multiple mechanisms of action at the cellular level. Primarily, it functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] This inhibition curtails the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Beyond its classical NSAID activity, Fenoprofen also acts as a positive allosteric modulator of melanocortin receptors (MCRs).[6] Furthermore, it has been identified as an activator of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARα.[7] These interactions suggest a broader pharmacological profile for Fenoprofen, with potential implications for its therapeutic applications.

Quantitative In Vitro Activity

The in vitro bioactivity of this compound has been quantified across various assays, demonstrating its effects on cell proliferation and enzyme inhibition.

| Assay Type | Cell Line/Target | Parameter | Value (µM) |

| Antiproliferative Activity | HT-29 (Human Colorectal Adenocarcinoma) | IC50 | 240[7] |

| Antiproliferative Activity | DID-1 | IC50 | 300[7] |

| Antiproliferative Activity | SW480 (Human Colon Adenocarcinoma) | IC50 | 360[7] |

| Cyclooxygenase Inhibition | COX-1 | IC50 | Data not available |

| Cyclooxygenase Inhibition | COX-2 | IC50 | Data not available |

Key In Vitro Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's activity.

Antiproliferative Activity (Sulforhodamine B Assay)

This protocol outlines the determination of cell proliferation and cytotoxicity.

Workflow:

Caption: SRB Assay Workflow for Antiproliferative Activity.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a suitable density and incubate to allow for attachment.

-

Treatment: Expose cells to a range of concentrations of this compound for a predetermined period (e.g., 6 days).[7]

-

Cell Fixation: Gently wash the cells and fix them with 10% (w/v) trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.[7]

-

Washing: Remove unbound SRB by washing with 1% acetic acid.[7]

-

Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to measure the inhibitory activity of Fenoprofen against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Compound Preparation: Prepare purified COX-1 and COX-2 enzymes and a dilution series of this compound.

-

Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: Quantify the production of a specific prostaglandin (e.g., PGE2) using an enzyme-linked immunosorbent assay (ELISA) or other suitable detection method.

-

Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the Fenoprofen concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the assessment of Fenoprofen's effect on the ERK1/2 signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293T) and treat with this compound at various concentrations and time points.[6][8]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

PPARα and PPARγ Activation Assay (Reporter Gene Assay)

This protocol describes a method to quantify the activation of PPARα and PPARγ by Fenoprofen.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line and co-transfect with a PPAR expression vector (for PPARα or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound.

-

Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

-

Data Analysis: Normalize the reporter gene activity to a control and calculate the fold activation. Determine the half-maximal effective concentration (EC50) from the dose-response curve.

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways in vitro.

Cyclooxygenase (COX) Pathway Inhibition

As a non-selective COX inhibitor, Fenoprofen blocks the conversion of arachidonic acid to prostaglandins by both COX-1 and COX-2.

Caption: Inhibition of the COX pathway by Fenoprofen.

ERK1/2 Signaling Pathway Activation

Fenoprofen has been observed to stimulate the activation of the ERK1/2 signaling cascade.[6][8]

References

- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Fenoprofen Calcium Hydrate: A Technical Guide for Pain and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) from the propionic acid class, has a long-standing history in the management of pain and inflammation associated with rheumatic diseases. This technical guide provides an in-depth overview of fenoprofen calcium hydrate for professionals in research and drug development. The document details its mechanism of action, pharmacokinetic profile, and summarizes preclinical and clinical evidence of its efficacy. Standardized experimental protocols for evaluating its analgesic and anti-inflammatory properties are provided, alongside visualizations of its primary signaling pathway and experimental workflows to facilitate a comprehensive understanding of its pharmacological effects.

Introduction

This compound is the calcium salt of fenoprofen, a well-established NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] It is primarily indicated for the relief of mild to moderate pain and for managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[2] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of prostaglandin synthesis, key mediators in the inflammatory cascade. This guide serves as a technical resource, consolidating key data and methodologies relevant to the study of this compound in the context of pain and inflammation research.

Mechanism of Action

The primary mechanism of action of fenoprofen calcium is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

By inhibiting both COX isoforms, fenoprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation, such as swelling, and reducing the perception of pain.[2]

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and the inhibitory action of fenoprofen.

References

Fenoprofen Calcium hydrate as a non-steroidal anti-inflammatory drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is commercially available as Fenoprofen Calcium hydrate and is indicated for the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, physicochemical characteristics, and key experimental methodologies relevant to its evaluation.

Physicochemical Properties

This compound is the dihydrate calcium salt of fenoprofen.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate | [3] |

| Molecular Formula | C₃₀H₃₀CaO₈ | [3] |

| Molecular Weight | 558.6 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1] |

| pKa | 4.5 | [1] |

Mechanism of Action

The primary mechanism of action of fenoprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] By inhibiting these enzymes, fenoprofen blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] While fenoprofen is known to be "essentially nonselective," specific IC50 values for its inhibition of COX-1 and COX-2 are not consistently reported in publicly available literature.[5] The inhibition of prostaglandin synthesis accounts for both the therapeutic effects and some of the adverse effects of fenoprofen, particularly those related to the gastrointestinal tract due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[4]

Pharmacokinetics

The pharmacokinetic profile of fenoprofen is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed after oral administration. | [1] |

| Peak Plasma Concentration (Cmax) | ~50 µg/mL (after a 600 mg dose) | [1] |

| Time to Peak (Tmax) | ~2 hours | [1] |

| Protein Binding | ~99% (primarily to albumin) | [6] |

| Metabolism | Extensively metabolized in the liver to fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. | [6] |

| Elimination Half-life | ~3 hours | [6] |

| Excretion | Primarily in the urine (~90% of a single oral dose within 24 hours). | [6] |

Synthesis and Formulation

Synthesis

The synthesis of this compound can be achieved through various chemical routes. A common method involves the following key steps:

-

Reaction of m-phenoxybenzyl chloride with sodium cyanide: This step forms m-phenoxyacetonitrile.

-

Alkylation: The m-phenoxyacetonitrile is then alkylated to introduce the propionic acid side chain.

-

Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid, fenoprofen.

-

Salt Formation: Fenoprofen is then reacted with a calcium salt, such as calcium hydroxide or calcium chloride, in an aqueous or solvent medium to form Fenoprofen Calcium.[7]

-

Hydration and Purification: The product is then purified and crystallized to obtain the dihydrate form.[7]

A greener synthesis route has also been reported using calcium carbonate in an aqueous medium, avoiding the use of organic solvents.

Formulation

Fenoprofen Calcium is typically formulated into oral capsules.[1] The capsules contain fenoprofen calcium dihydrate equivalent to a specific amount of fenoprofen (e.g., 200 mg or 400 mg).[1]

Commonly Used Excipients in Fenoprofen Calcium Capsules: [1]

-

Diluent: Cellulose

-

Disintegrant: Crospovidone

-

Lubricant: Magnesium stearate

-

Glidant: Talc

-

Wetting Agent: Sodium lauryl sulfate

-

Capsule Shell: Gelatin, Titanium dioxide, and various colorants (e.g., iron oxides, FD&C Blue No. 1, FD&C Red No. 40).

Experimental Protocols

Preclinical Evaluation

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Grouping: Animals are divided into several groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of fenoprofen.

-

Drug Administration: The test compound (fenoprofen), standard drug, or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[8]

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

This test is commonly used to screen for peripheral analgesic activity.

Protocol:

-

Animals: Swiss albino mice (20-25 g) are often used.

-

Grouping: Animals are divided into a control group (vehicle), a standard group (e.g., diclofenac sodium 50 mg/kg), and test groups receiving different doses of fenoprofen.

-

Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally 30-60 minutes prior to the injection of acetic acid.

-

Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.[5]

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, typically 15-30 minutes.[6]

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [ (W_c - W_t) / W_c ] x 100 Where W_c is the mean number of writhes in the control group, and W_t is the mean number of writhes in the treated group.

Clinical Evaluation: Rheumatoid Arthritis

Clinical trials for NSAIDs in rheumatoid arthritis are typically randomized, double-blind, and placebo- or active-controlled studies.

Typical Trial Design: [2]

-

Patient Population: Patients with a confirmed diagnosis of active rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria).

-

Study Design: A common design is a multi-center, randomized, double-blind, parallel-group or crossover study.

-

Treatment Arms:

-

Fenoprofen Calcium (e.g., 400-600 mg, 3-4 times daily)

-

Placebo

-

Active Comparator (e.g., another NSAID like aspirin or naproxen)

-

-

Duration: The treatment period can range from a few weeks to several months.

-

Efficacy Endpoints:

-

Primary Endpoint: Improvement in the American College of Rheumatology (ACR) response criteria (e.g., ACR20, ACR50, ACR70), which measure improvements in tender and swollen joint counts, patient and physician global assessments of disease activity, pain, disability, and an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate).

-

Secondary Endpoints: Changes in individual components of the ACR criteria, duration of morning stiffness, and quality of life assessments.

-

-

Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests (e.g., complete blood count, liver function tests, renal function tests), and vital signs.

Conclusion

This compound is a well-established NSAID with a clear mechanism of action and a predictable pharmacokinetic profile. Its efficacy in managing pain and inflammation associated with rheumatic conditions is supported by extensive preclinical and clinical data. This technical guide provides a foundational understanding of its key characteristics and the experimental methodologies used in its evaluation, serving as a valuable resource for researchers and professionals in the field of drug development. Further research to precisely quantify its COX-1/COX-2 inhibitory profile would provide a more complete understanding of its pharmacological nuances.

References

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fenoprofen Calcium Hydrate: In Vivo Experimental Models - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experimental models utilizing Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The information compiled herein is intended to guide researchers in the effective design and execution of preclinical studies to evaluate the anti-inflammatory, analgesic, and other pharmacological properties of this compound.

Mechanism of Action

Fenoprofen is a propionic acid derivative that, like other NSAIDs, primarily exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] Prostaglandins sensitize afferent nerves and potentiate the action of other inflammatory mediators like bradykinin.[4] By reducing prostaglandin synthesis, Fenoprofen alleviates the cardinal signs of inflammation and pain.[4]

Recent research has also uncovered additional mechanisms of action for Fenoprofen. It has been identified as a positive allosteric modulator of melanocortin receptors (MCRs), specifically MC3R, MC4R, and MC5R. This modulation leads to biased signaling, selectively activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway without affecting the canonical cAMP signaling pathway.[5][6][7] This ERK1/2 activation may contribute to its anti-arthritic properties.[5][8] Furthermore, Fenoprofen has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha and PPAR-gamma, which may also contribute to its anti-inflammatory effects by down-regulating the production of leukotriene B4.[8]

Data Presentation

The following tables summarize quantitative data from various in vivo experimental models investigating the efficacy, toxicity, and pharmacokinetics of this compound.

Table 1: Anti-Inflammatory Efficacy Data

| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference(s) |

| Carrageenan-Induced Paw Edema | Rat | Not Specified | Not Specified | Investigated as a model sensitive to NSAIDs.[9][10] | [9][10] |

| K/BxN Serum Transfer Arthritis | Mouse | 10 mg/kg | i.p. (twice daily) | Reduced paw volume and disease incidence.[5][7] | [5][7] |

| Collagen-Induced Arthritis | Rat | 40 mg/kg/day | Not Specified | Partially suppressed paw swelling.[7] | [7] |

Table 2: Analgesic Efficacy Data

| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference(s) |

| Acetic Acid-Induced Writhing | Mouse | 21 mg/kg | Oral gavage | 46.2% inhibition of writhing and stretching.[11] | [11] |

| Formalin Test | Mouse | 21 mg/kg | Oral gavage | Demonstrated potent analgesia against inflammatory pain.[11] | [11] |

Table 3: Toxicology Data

| Animal Model | Endpoint | Dosage | Administration Route | Key Findings | Reference(s) |

| Hypothermic-Restraint Stress | Mouse | 21 mg/kg | Oral gavage | Caused an ulcer index of approximately 79 mm².[11] | [11] |

Table 4: Pharmacokinetic Data

| Species | Dosage | Administration Route | Cmax | tmax | AUC (0-12 hr) | Bioavailability | Reference(s) |

| Human | 60 - 300 mg | Oral | Dose-proportional | Not Specified | Dose-proportional | Not Specified | [12] |

| Rat | Not Specified | Oral | Not Specified | Not Specified | Not Specified | 40% | [13] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models and can be adapted for the evaluation of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of NSAIDs.[1][14]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Animal handling and dosing equipment (oral gavage needles, syringes)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.[14]

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Vehicle Control

-

This compound (various doses)

-

Positive Control (e.g., Indomethacin 5-10 mg/kg)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.

-

Drug Administration: Administer the vehicle, this compound, or positive control orally via gavage one hour before carrageenan injection.[1]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[15]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Protocol 2: Acetic Acid-Induced Writhing in Mice

This model is a common method for evaluating the peripheral analgesic activity of compounds.[5][17]

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., 1% Tween-80 in saline)

-

Acetic acid (0.6% or 0.7% v/v in distilled water)[18]

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental environment.

-

Grouping: Randomly assign mice to experimental groups (n=6-8 per group):

-

Vehicle Control

-

This compound (various doses)

-

Positive Control (e.g., Diclofenac Sodium 10 mg/kg)[19]

-

-

Drug Administration: Administer the vehicle, this compound, or positive control orally or intraperitoneally 30-60 minutes before acetic acid injection.[17][20]

-

Induction of Writhing: Inject 0.1 mL/10g of body weight of acetic acid solution intraperitoneally.[18]

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.[18][20]

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

Protocol 3: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[21]

Materials:

-

Male Lewis or Wistar rats

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle

-

Calipers for measuring paw thickness

-

Scoring system for arthritis severity

Procedure:

-

Immunization (Day 0): Emulsify type II collagen in CFA. Inject 0.1 mL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 7 or 21): Administer a booster injection of type II collagen emulsified in IFA.[22]

-

Treatment Initiation: Begin administration of this compound or vehicle daily, starting from the day of the booster immunization or upon the first signs of arthritis.

-

Clinical Assessment: Monitor the animals regularly for signs of arthritis.

-

Arthritis Score: Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 4 = severe inflammation with joint deformity). The maximum score per animal is 16.[4]

-

Paw Thickness: Measure the thickness of the hind paws using digital calipers every 2-3 days.[21]

-

Body Weight: Record the body weight of the animals regularly.

-

-

Termination and Analysis: At the end of the study (e.g., day 28-35), animals are euthanized. Hind paws can be collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure inflammatory cytokine levels.

-

Data Analysis: Compare the arthritis scores, paw thickness, and body weight changes between the treated and control groups. Histological and cytokine data can also be statistically analyzed.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. inotiv.com [inotiv.com]

- 2. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fenoprofen calcium in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Linear pharmacokinetics of orally administered fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajpp.in [ajpp.in]

- 18. saspublishers.com [saspublishers.com]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. academicjournals.org [academicjournals.org]

- 21. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Fenoprofen Calcium Hydrate

These application notes provide detailed methodologies for the quantitative analysis of Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The following protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of Fenoprofen Calcium in bulk drug and pharmaceutical formulations.[1] This method separates Fenoprofen from its impurities and degradation products, ensuring accurate measurement.

Quantitative Data Summary: HPLC Method Parameters

| Parameter | Reported Values | References |

| Column | Enable C18 (250mm x 4.6mm, 5µm) or equivalent C8/C18 | [2][3] |

| Mobile Phase | Methanol:Acetonitrile (80:20 v/v); Acetonitrile:Water:Phosphoric Acid (50:49.6:0.4) | [3][4] |

| Flow Rate | 1.5 mL/min to 2.0 mL/min | [2][4] |

| Detection Wavelength | 270 nm or 272 nm | [1][2][4] |

| Injection Volume | 20 µL | [2][4] |

| Column Temperature | Ambient (~25°C) or 30°C | [1][2] |

| Linearity Range | 10 - 80 µg/mL | [1][3] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Accuracy (% Recovery) | 99.4% - 100.8% | [1] |

| Precision (% RSD) | < 2.0% | [1][4] |

Experimental Protocol: RP-HPLC Quantification

This protocol outlines the steps for the quantitative determination of Fenoprofen Calcium using a Reverse-Phase HPLC (RP-HPLC) method.

A. Materials and Reagents:

-

Fenoprofen Calcium Reference Standard (RS)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid (if required for mobile phase pH adjustment)

-

0.45 µm membrane filter

B. Equipment:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250mm x 4.6mm, 5µm)

-

Sonicator

-

Analytical balance

-

Volumetric flasks and pipettes

C. Chromatographic Conditions:

-

Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Acetonitrile (80:20 v/v).[3]

-

Flow Rate: 1.5 mL/min.[3]

-

Column Temperature: Ambient.[3]

-

Detection: UV at 270 nm.[3]

-

Injection Volume: 20 µL.

D. Procedure:

-

Standard Solution Preparation (e.g., 40 µg/mL):

-

Accurately weigh about 40 mg of Fenoprofen Calcium RS into a 100 mL volumetric flask.

-

Dissolve in the mobile phase and sonicate for 10-15 minutes.

-

Dilute to volume with the mobile phase and mix well.

-

Pipette 10 mL of this solution into another 100 mL volumetric flask and dilute to volume with the mobile phase.

-

-

Assay (Sample) Preparation:

-

Accurately weigh a quantity of the sample (e.g., powdered tablets or bulk drug) equivalent to about 40 mg of Fenoprofen Calcium and transfer to a 100 mL volumetric flask.

-

Follow the same dissolution and dilution steps as for the Standard Solution.

-

Filter the final solution through a 0.45 µm membrane filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (precision, tailing factor). The relative standard deviation for replicate injections should not be more than 2.0%.[4]

-

Inject the standard and sample solutions in duplicate.

-

Record the chromatograms and measure the peak area responses for the Fenoprofen peak.

-

-

Calculation:

-

Calculate the percentage of Fenoprofen Calcium in the sample using the following formula:

-

Workflow Diagram: HPLC Quantification

Caption: Workflow for Fenoprofen Calcium quantification by HPLC.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Fenoprofen Calcium.[5][6] This technique is based on the measurement of the absorbance of Fenoprofen Calcium at its wavelength of maximum absorption (λmax).

Quantitative Data Summary: UV-Vis Spectrophotometry Parameters

| Parameter | Reported Values | References |

| Solvent/Diluent | Phosphate Buffer (pH 6.8) | [5][6] |

| Wavelength (λmax) | 270 nm | [5][6] |

| Linearity Range | 10 - 80 µg/mL | [5][6] |

| Correlation Coefficient (r²) | 0.9924 | [5][6] |

| Accuracy (% Recovery) | 99.93% - 100.11% | [5][6] |

| Precision (% RSD) | < 2.0% | [5][6] |

| Limit of Detection (LOD) | 5.209 µg/mL | [5][6] |

| Limit of Quantification (LOQ) | 15.78 µg/mL | [5][6] |

Experimental Protocol: UV-Vis Spectrophotometry

This protocol describes the steps for building a calibration curve and quantifying Fenoprofen Calcium in a sample.

A. Materials and Reagents:

-

Fenoprofen Calcium Reference Standard (RS)

-

Phosphate Buffer, pH 6.8

-

Deionized Water

B. Equipment:

-

UV-Visible Spectrophotometer (dual beam)

-

Quartz cuvettes (1 cm path length)

-

Sonicator

-

Analytical balance

-

Volumetric flasks and pipettes

C. Procedure:

-

Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Fenoprofen Calcium RS into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with Phosphate Buffer (pH 6.8). Mix thoroughly.

-

-

Preparation of Calibration Standards:

-

Preparation of Sample Solution:

-

Accurately weigh a sample quantity equivalent to 10 mg of Fenoprofen Calcium and transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Phosphate Buffer (pH 6.8).

-

Further dilute this solution with the buffer to obtain a final concentration within the calibration range (e.g., 40 µg/mL).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan from 400 nm to 200 nm to determine the λmax, which should be approximately 270 nm.[5][6]

-

Set the instrument to measure absorbance at 270 nm.

-

Use Phosphate Buffer (pH 6.8) as the blank to zero the instrument.

-

Measure the absorbance of each calibration standard and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.99.[5][6]

-

Determine the concentration of the sample solution using its absorbance and the regression equation.

-

Calculate the amount of Fenoprofen Calcium in the original sample.

-

Workflow Diagram: UV-Vis Spectrophotometry

Caption: Workflow for Fenoprofen Calcium quantification by UV-Vis.

Titrimetric Method for Calcium Content

The United States Pharmacopeia (USP) provides a titrimetric method for determining the calcium content in Fenoprofen Calcium.[4] This method involves a complexometric titration with edetate disodium (EDTA).

Quantitative Data Summary: Titrimetry

| Parameter | Specification | Reference |

| Titrant | 0.05 M Edetate Disodium (EDTA) VS | [4] |

| Indicator | Hydroxy Naphthol Blue | [4] |

| Endpoint | Titrate to a distinct blue color | [4] |

| Acceptance Criteria | 7.3% - 8.0% Calcium (calculated on the anhydrous basis) | [4] |

| Equivalency | 1 mL of 0.05 M EDTA is equivalent to 2.004 mg of Ca | [4] |

Experimental Protocol: Calcium Titration

This protocol is adapted from the USP monograph for Fenoprofen Calcium.[4]

A. Materials and Reagents:

-

Fenoprofen Calcium sample

-

Edetate Disodium (EDTA), 0.05 M Volumetric Solution (VS)

-

Sodium Hydroxide solution (1 in 10)

-

Hydroxy Naphthol Blue indicator

-

Alcohol (e.g., Ethanol)

-

Deionized Water

B. Equipment:

-

150 mL Beaker

-

50 mL Burette

-

50 mL Volumetric flask

-

Analytical balance

C. Procedure:

-

Test Solution Preparation:

-

Accurately weigh about 750 mg of Fenoprofen Calcium into a 50 mL volumetric flask.

-

Dissolve in alcohol, using heat if necessary.

-

Cool to room temperature, dilute to volume with alcohol, and mix well.

-

-

Titration:

-

In a 150 mL beaker, combine 70 mL of water, 2 mL of sodium hydroxide solution (1 in 10), and approximately 0.3 g of hydroxy naphthol blue indicator.

-

Add about 1 mL of the Test Solution to the beaker.

-

Titrate this mixture with 0.05 M EDTA VS until a clear blue endpoint is reached.

-

Accurately transfer 10.0 mL of the Test Solution into the titrated solution.

-

Continue the titration with 0.05 M EDTA VS to a distinct blue endpoint.

-

-

Calculation:

-

Record the volume of EDTA used in the second titration step.

-

Calculate the percentage of calcium (Ca) in the portion of Fenoprofen Calcium taken using the formula:

Where:

-

V is the volume of EDTA consumed in the second titration (in mL).

-

M is the molarity of the EDTA solution (~0.05 M).

-

40.08 is the atomic weight of Calcium.

-

5 is a dilution factor (since 10 mL of a 50 mL solution was used).

-

W is the initial weight of the Fenoprofen Calcium sample (in mg), corrected for water content if necessary.

-

-

Workflow Diagram: Titrimetric Analysis

Caption: Workflow for Calcium content determination by Titrimetry.

References

Application Notes and Protocols for HPLC Analysis of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fenoprofen Calcium hydrate by High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on validated methods and pharmacopeial guidelines to ensure accuracy, precision, and robustness in the determination of Fenoprofen Calcium in bulk drug substances and pharmaceutical formulations.

Introduction

Fenoprofen Calcium is a non-steroidal anti-inflammatory drug (NSAID) used for the relief of mild to moderate pain and for the management of signs and symptoms of rheumatic diseases. Accurate and reliable analytical methods are crucial for quality control during drug development and manufacturing. This document details a robust HPLC method for the assay of Fenoprofen Calcium and the determination of its related substances.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (USP or equivalent)

-

This compound Sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, obtained from a water purification system)

-

Acetic Acid (glacial, analytical reagent grade)

-

Phosphoric Acid (analytical reagent grade)

-

Hydrochloric Acid (0.5 N)

-

Acetone (analytical reagent grade)

-

Gemfibrozil (for resolution solution)

Equipment

-

HPLC system equipped with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Sonicator

Chromatographic Conditions

Two primary methods are presented below, a standard HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) method for faster analysis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Method A: USP General Method | Method B: Stability-Indicating RP-HPLC | Method C: Rapid RP-HPLC |

| Column | L7 packing (C8), 4.6 mm x 15 cm, 5 µm | YMC Pack C8, 250 x 4.6 mm, 5 µm[1] | Enable C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (50:49.6:0.4) | Gradient Elution:A: Water:Acetic Acid (980:20)B: Acetonitrile:Acetic Acid (980:20) | Methanol:Acetonitrile (80:20 v/v) |

| Flow Rate | ~2 mL/min[2] | 1.5 mL/min[1] | 1.5 mL/min |

| Detection Wavelength | 272 nm[2] | 270 nm[1] | 270 nm |

| Injection Volume | 20 µL[2] | 20 µL[1] | Not Specified |

| Column Temperature | 30 °C | 30 °C[1] | Ambient (25 °C) |

Table 2: UPLC Chromatographic Conditions for Related Substances

| Parameter | UPLC Method |

| Column | BEH C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase | Gradient Elution:A: Water:Acetic Acid (980:20)B: Acetonitrile:Acetic Acid (980:20) |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 270 nm |

| Column Temperature | 30 °C |

Preparation of Solutions

2.4.1. Diluting Solution (for USP Method)

Prepare a suitable diluting solution as specified in the relevant USP monograph.

2.4.2. Standard Solution

Accurately weigh about 70 mg of USP Fenoprofen Calcium RS into a 100-mL volumetric flask.[2] Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone and sonicate to dissolve.[2] Dilute to volume with the Diluting solution and mix well.[2]

2.4.3. Sample Solution (Bulk Drug)

Accurately weigh about 70 mg of Fenoprofen Calcium into a 100-mL volumetric flask.[2] Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone and sonicate to dissolve.[2] Dilute to volume with the Diluting solution and mix well.[2]

2.4.4. Sample Solution (Tablets)

Weigh and finely powder not fewer than 20 tablets.[3] Transfer an accurately weighed portion of the powder, equivalent to about 600 mg of fenoprofen, to a 250-mL volumetric flask.[3] Add 50 mL of 0.5 N hydrochloric acid and sonicate for 10 minutes, with occasional shaking.[3] Dilute with acetone to volume, sonicate for another 10 minutes, and stir for an additional 30 minutes.[3] Further dilute as needed to achieve a final concentration within the linear range of the method.[3] Filter the solution through a 0.45 µm syringe filter before injection.

2.4.5. Resolution Solution (for USP Method)

Prepare a solution containing about 1 mg/mL each of Fenoprofen Calcium and gemfibrozil in the Diluting solution.[2]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | Not more than 2.0 for the fenoprofen peak[2] |

| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the standard solution[2] |

| Resolution (R) | Not less than 8 between the fenoprofen and gemfibrozil peaks (for USP method)[2] |

Procedure

Separately inject equal volumes (e.g., 20 µL) of the standard solution and the sample solution into the chromatograph.[2] Record the chromatograms and measure the peak areas for the fenoprofen peaks.

Calculation

Calculate the percentage of Fenoprofen Calcium in the sample using the following formula:

% Assay = (Area_Sample / Area_Standard) * (Concentration_Standard / Concentration_Sample) * 100

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4][5]

Table 4: Summary of Method Validation Data

| Parameter | Typical Results |

| Linearity Range | 10 - 80 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Accuracy (% Recovery) | 99.4% - 100.8%[4] |

| Precision (% RSD) | System Precision: 0.69%Method Precision: 0.5%[4] |

| Limit of Detection (LOD) | 2.082 µg/mL[4] |

| Limit of Quantification (LOQ) | 6.92 µg/mL[4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of Fenoprofen Calcium.

This application note provides a comprehensive guide for the HPLC analysis of this compound. For further details, refer to the cited literature and official pharmacopeial monographs. Adherence to good laboratory practices is essential for obtaining accurate and reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. ftp.uspbpep.com [ftp.uspbpep.com]

- 3. Fenoprofen Calcium Tablets [drugfuture.com]

- 4. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]